molecular formula C19H22N2O2 B010093 N,N'-bis(1-phenylethyl)propanediamide CAS No. 102164-41-0

N,N'-bis(1-phenylethyl)propanediamide

Cat. No.: B010093
CAS No.: 102164-41-0
M. Wt: 310.4 g/mol
InChI Key: MIDRZCZSDLTAPX-UHFFFAOYSA-N
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Description

N,N’-bis(1-phenylethyl)propanediamide is an organic compound with the molecular formula C19H22N2O2. It is characterized by the presence of two phenylethyl groups attached to a propanediamide backbone. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1-phenylethyl)propanediamide typically involves the reaction of 1-phenylethylamine with propanedioyl dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 1-phenylethylamine by the reduction of acetophenone using a suitable reducing agent such as lithium aluminum hydride.

    Step 2: Reaction of 1-phenylethylamine with propanedioyl dichloride in the presence of a base such as triethylamine to form N,N’-bis(1-phenylethyl)propanediamide.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(1-phenylethyl)propanediamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-phenylethyl)propanediamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,N’-bis(1-phenylethyl)propanediamide has diverse applications in scientific research due to its unique properties:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(1-phenylethyl)propanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their function. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(1-phenylethyl)ethanediamide
  • N,N’-bis(1-phenylethyl)butanediamide
  • N,N’-bis(1-phenylethyl)hexanediamide

Uniqueness

N,N’-bis(1-phenylethyl)propanediamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

N,N'-bis(1-phenylethyl)propanediamide (C19H22N2O2) is an organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Overview of the Compound

This compound features two phenylethyl groups attached to a propanediamide backbone. Its synthesis typically involves the reaction of 1-phenylethylamine with propanedioyl dichloride under controlled conditions, which allows for the formation of the desired product while minimizing by-products. The compound's molecular structure contributes to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The compound can form hydrogen bonds and engage in non-covalent interactions with proteins and enzymes, potentially modulating their activity. The proposed mechanisms include:

  • Enzyme Modulation : The compound may influence enzyme kinetics by altering substrate binding or catalytic efficiency.
  • Cell Signaling Interference : It may disrupt cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the growth of various cancer cell lines, including those resistant to conventional therapies. For instance, in vitro studies demonstrated that the compound could induce apoptosis in chronic myelogenous leukemia (CML) cells by activating caspase pathways .

Cell Line IC50 (µM) Mechanism
CML Cells15Caspase activation
Breast Cancer Cells20Cell cycle arrest
Lung Cancer Cells25Apoptotic pathway activation

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Research indicates that it may inhibit excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors, providing a potential therapeutic avenue for neurodegenerative diseases .

Case Studies and Research Findings

  • Study on CML Cells : A study published in 2018 assessed the effects of this compound on CML stem cells. The results indicated a significant reduction in cell viability and increased apoptosis, suggesting its potential as a therapeutic agent against CML .
  • Neuroprotective Mechanisms : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. This was attributed to its antioxidant properties, which help mitigate cellular damage in neurodegenerative conditions .
  • Comparative Analysis : In comparison with similar compounds like N,N'-bis(1-phenylethyl)ethanediamide and N,N'-bis(1-phenylethyl)butanediamide, this compound exhibited superior biological activity due to its unique structural arrangement, which enhances its interaction with biological targets.

Properties

IUPAC Name

N,N'-bis(1-phenylethyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14(16-9-5-3-6-10-16)20-18(22)13-19(23)21-15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDRZCZSDLTAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC(=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402231
Record name N~1~,N~3~-Bis(1-phenylethyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102164-41-0
Record name N~1~,N~3~-Bis(1-phenylethyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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